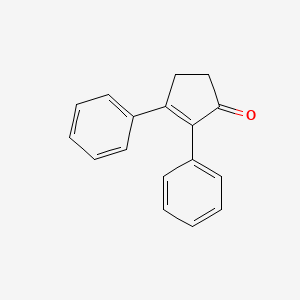
Diphenylcyclopentenon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenylcyclopentenon is an organic compound characterized by a cyclopentenone ring substituted with two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenylcyclopentenon can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the Pauson-Khand reaction, where an alkyne, an alkene, and carbon monoxide react in the presence of a cobalt catalyst to form the cyclopentenone ring . Another method involves the Nazarov cyclization, which uses a divinyl ketone precursor and a Lewis acid catalyst to induce cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Diphenylcyclopentenon undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and Friedel-Crafts catalysts (e.g., aluminum chloride) are used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of various substituted this compound derivatives.
Applications De Recherche Scientifique
Diphenylcyclopentenon has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives are used in studying biological pathways and enzyme interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diphenylcyclopentenon involves its interaction with various molecular targets. The cyclopentenone ring can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and affect cellular pathways. The phenyl groups can also participate in π-π interactions, influencing the compound’s binding affinity to different targets.
Comparaison Avec Des Composés Similaires
Cyclopentenone: Lacks the phenyl groups, making it less hydrophobic and less reactive in certain contexts.
Diphenylcyclopentadienone: Contains a diene system instead of a ketone, leading to different reactivity and applications.
Benzylidenecyclopentanone: Has a benzylidene group instead of phenyl groups, affecting its chemical behavior and applications.
Uniqueness: Diphenylcyclopentenon is unique due to its combination of a cyclopentenone ring and two phenyl groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
4258-40-6 |
|---|---|
Formule moléculaire |
C17H14O |
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2,3-diphenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C17H14O/c18-16-12-11-15(13-7-3-1-4-8-13)17(16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clé InChI |
ATHSFASZCXCQNX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(2-Fluorophenyl)-N-methyl-N-[(methylsulfanyl)(thiophen-2-yl)methyl]urea](/img/structure/B14143018.png)
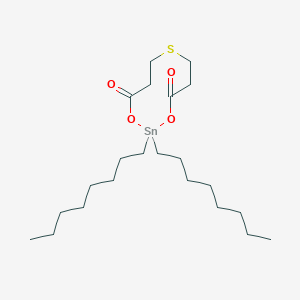
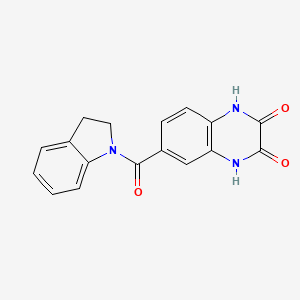
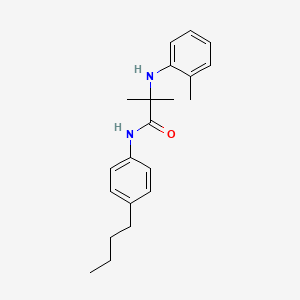
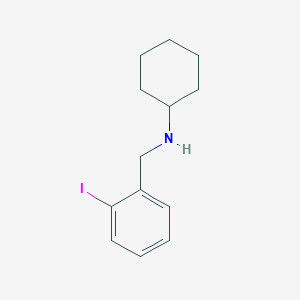
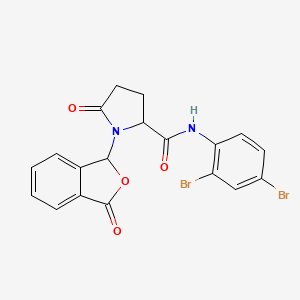
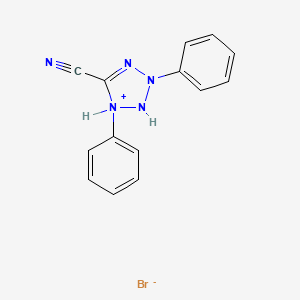
![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)
![Chloro[(ethoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14143073.png)
![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)
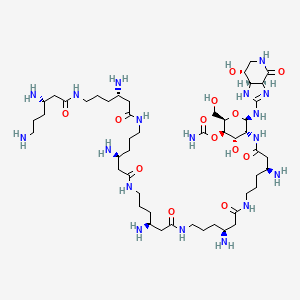
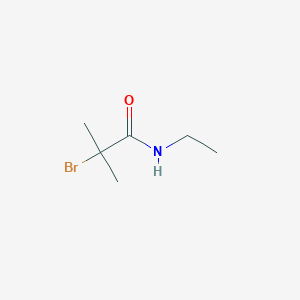
methanone](/img/structure/B14143115.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)
